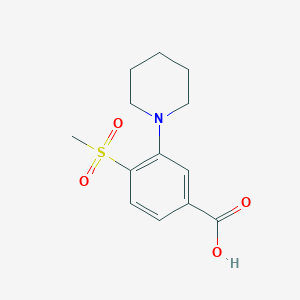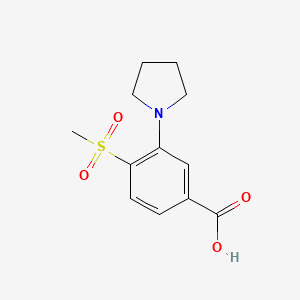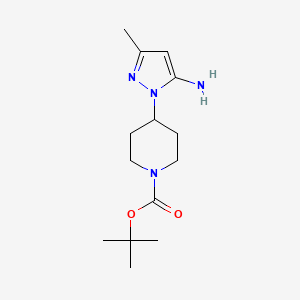
N-(2-Furoyl)glycine
概要
説明
作用機序
2-フリルグリシンの作用機序は、フルフラール、フロイル酸、フルフリルアルコールが腸内細菌によって代謝されて形成されることに関係しています . これらの化合物は 2-フリルグリシンに代謝され、その後尿中に排泄されます。
類似化合物の比較
類似化合物:
- N-(2-フロイル)グリシン
- 2-(2-フロイアミノ)酢酸
- N-(2-フラニルカルボニル)グリシン
比較: 2-フリルグリシンは、コーヒー摂取のバイオマーカーとしての役割と、腸内細菌を含む特定の代謝経路において独特です . 類似の化合物は、構造的特徴と代謝経路を共有している場合がありますが、2-フリルグリシンの食事や疾患のバイオマーカー研究における独特の役割は、それを際立たせています。
生化学分析
Biochemical Properties
N-(2-Furoyl)glycine plays a role in biochemical reactions as an intermediate in the synthesis of non-nucleoside inhibitors of HCV NS5b RNA polymerase
Cellular Effects
Given its role in the synthesis of non-nucleoside inhibitors of HCV NS5b RNA polymerase , it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of non-nucleoside inhibitors of HCV NS5b RNA polymerase , suggesting it may have binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways of furfural, furoic acid, and furfuryl alcohol
準備方法
合成経路と反応条件: 2-フリルグリシンは、フロイル酸とグリシンとの反応によって合成できます。 この反応は通常、フロイル酸のカルボキシル基とグリシンのアミノ基の間のアミド結合形成を促進するために、カップリング剤を使用します .
工業的生産方法: 2-フリルグリシンの具体的な工業的生産方法はあまり文書化されていませんが、大規模合成は、収率と純度を最適化した上で、実験室での合成と同様の原理に従う可能性があります。これには、自動合成装置の使用や、一貫性と安全性を確保するための厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類: 2-フリルグリシンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: フラン環は酸化されてフラン誘導体を形成することができます。
還元: カルボニル基は還元されてアルコール誘導体を形成することができます。
置換: フラン環上の水素原子は、他の官能基で置換される可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: さまざまな求電子剤を、多くの場合触媒の存在下で置換反応に使用することができます。
主な生成物:
酸化: 追加の酸素含有官能基を持つフラン誘導体。
還元: 2-フリルグリシンのアルコール誘導体。
置換: さまざまな官能基を持つ置換フラン誘導体。
科学的研究の応用
2-フリルグリシンは、以下を含むいくつかの科学研究における応用があります。
メタボロミクス研究: コーヒー摂取などの食習慣のバイオマーカーとして使用されています.
栄養学研究: 食事成分の代謝とその健康への影響に関する研究。
疾患バイオマーカー: がんや腎臓病など、さまざまな疾患の潜在的なマーカー.
類似化合物との比較
- N-(2-Furoyl)glycine
- 2-(2-Furoylamino)acetic acid
- N-(2-Furanylcarbonyl)glycine
Comparison: 2-Furoylglycine is unique in its role as a biomarker for coffee consumption and its specific metabolic pathway involving gut bacteria . While similar compounds may share structural features and some metabolic pathways, 2-Furoylglycine’s distinct role in dietary and disease biomarker research sets it apart.
特性
IUPAC Name |
2-(furan-2-carbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQDMRTZZYQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205124 | |
| Record name | Furoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Furoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
31.7 mg/mL | |
| Record name | 2-Furoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5657-19-2 | |
| Record name | N-(2-Furoyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furoylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(furan-2-ylformamido)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Furoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
163 - 165 °C | |
| Record name | 2-Furoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions N-(2-Furoyl)glycine as a potential biomarker for both gastric cancer [] and breast cancer []. What are the observed differences in this compound levels between healthy individuals and those diagnosed with these diseases?
A1: Studies have shown that individuals diagnosed with breast cancer tend to exhibit significantly higher urinary concentrations of this compound compared to healthy controls []. In contrast, research on gastric cancer revealed an inverse association, indicating lower levels of this metabolite in individuals who later developed gastric cancer []. This suggests that while this compound might be implicated in different biological processes related to these diseases, its role as a biomarker could be disease-specific and requires further investigation.
Q2: Given that this compound is a urinary metabolite, what analytical methods are typically employed for its detection and quantification in urine samples?
A2: Liquid chromatography–mass spectrometry (LC-MS) is a widely utilized technique for identifying and quantifying this compound in urine samples []. This method offers high sensitivity and specificity, allowing for accurate measurements even at low concentrations. The use of LC-MS in metabolomics studies enables researchers to analyze complex biological samples and identify potential biomarkers like this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)
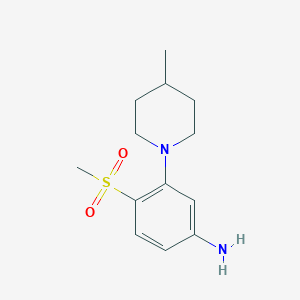
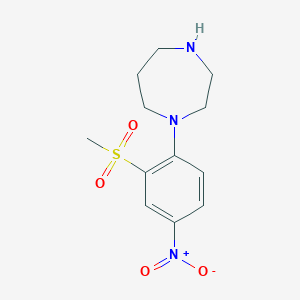
![3-[(2-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328734.png)
